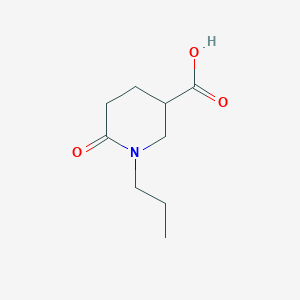

6-Oxo-1-propylpiperidine-3-carboxylic acid

CAS No.: 915924-93-5

Cat. No.: VC2799526

Molecular Formula: C9H15NO3

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 915924-93-5 |

|---|---|

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| IUPAC Name | 6-oxo-1-propylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

| Standard InChI Key | CJXIDYRIXNBPBI-UHFFFAOYSA-N |

| SMILES | CCCN1CC(CCC1=O)C(=O)O |

| Canonical SMILES | CCCN1CC(CCC1=O)C(=O)O |

Introduction

Chemical Properties and Structure

Molecular Characteristics

6-Oxo-1-propylpiperidine-3-carboxylic acid has a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol. The compound features a six-membered piperidine ring containing one nitrogen atom, with a propyl group attached to the nitrogen, a carboxylic acid at position 3, and a ketone (oxo) functionality at position 6. This structural arrangement creates specific electronic and steric properties that influence its chemical behavior and biological interactions.

The compound can exist in different stereoisomeric forms due to the chiral center at position 3 of the piperidine ring. Both cis and trans configurations are possible, depending on the relative orientation of the carboxylic acid group and the propyl substituent. This stereochemistry is significant for its biological activity, as different isomers may exhibit varying potencies or selectivities toward biological targets.

Physical Properties

Physical properties of 6-Oxo-1-propylpiperidine-3-carboxylic acid are essential for understanding its behavior in various environments, including biological systems. The compound typically appears as a crystalline solid at room temperature. Its solubility profile includes moderate solubility in polar organic solvents such as methanol and ethanol, with limited solubility in water but improved solubility in aqueous solutions at basic pH due to ionization of the carboxylic acid group.

Table 1: Key Physical and Chemical Properties of 6-Oxo-1-propylpiperidine-3-carboxylic acid

| Property | Value |

|---|---|

| CAS Number | 915924-93-5 |

| Molecular Formula | C9H15NO3 |

| Molecular Weight | 185.22 g/mol |

| Physical State | Crystalline solid |

| IUPAC Name | 6-oxo-1-propylpiperidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H15NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h7H,2-6H2,1H3,(H,12,13) |

The compound's acid-base properties are dominated by the carboxylic acid functional group, which can deprotonate under basic conditions. This property is important for its solubility in different media and potentially for its interactions with biological targets.

Synthesis Methods

Hydrothermal Synthesis

The synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid can be achieved through several methods, with the hydrothermal method standing out for its environmental advantages and high efficiency. This approach utilizes water as a solvent under controlled temperature and pressure conditions, resulting in yields exceeding 80% while producing minimal crystal defects. The hydrothermal method's success lies in its ability to control reaction parameters precisely, allowing for optimization of product purity and stereochemical outcomes.

The hydrothermal synthesis typically involves the reaction of appropriate precursors in an aqueous medium within a sealed vessel. The elevated temperature and pressure create conditions favorable for the formation of the piperidine ring structure and the appropriate functionalization at the required positions. This method is particularly advantageous for large-scale production due to its reduced environmental impact compared to syntheses requiring organic solvents.

Alternative Synthetic Approaches

Alternative synthetic routes to 6-Oxo-1-propylpiperidine-3-carboxylic acid include methods similar to those documented for related compounds. These often involve multi-step processes with careful control of reaction conditions to achieve the desired product with specific stereochemistry. For instance, approaches comparable to those used for cis/trans-6-Oxo-1-(n-propyl)-2-(pyridine-3-yl)piperidine-3-carboxylic acid might be adapted, with reaction times of approximately 24 hours being typical .

One potential synthetic pathway involves the cyclization of appropriately substituted linear precursors containing both nitrogen and carboxylic acid functionalities. Another approach might utilize existing piperidine compounds that undergo selective functionalization to introduce the oxo group and the propyl substituent at the desired positions.

Stereochemical Considerations

The synthesis of 6-Oxo-1-propylpiperidine-3-carboxylic acid requires careful attention to stereochemical control, particularly regarding the position of the carboxylic acid group. The diastereomeric ratio can vary significantly depending on the synthetic method employed, with some approaches yielding mixtures that require subsequent separation techniques such as HPLC . Control of stereochemistry is crucial for applications where specific isomers may exhibit different biological activities.

Biological Activities

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) of 6-Oxo-1-propylpiperidine-3-carboxylic acid is essential for optimizing its potential therapeutic applications. The piperidine ring serves as a scaffold that positions the functional groups in specific spatial orientations, which can be critical for interactions with biological targets. The propyl group attached to the nitrogen contributes to lipophilicity, potentially enhancing cell membrane penetration, while the carboxylic acid group provides a site for hydrogen bonding and potential ionic interactions.

It's important to note that while these applications are suggested based on structural similarities and preliminary data, comprehensive pharmacological testing would be required to confirm these activities specifically for 6-Oxo-1-propylpiperidine-3-carboxylic acid.

Analytical Characterization

Spectroscopic Analysis

Characterization of 6-Oxo-1-propylpiperidine-3-carboxylic acid typically employs various spectroscopic techniques. Infrared spectroscopy (IR) is particularly useful for identifying the compound's key functional groups, including the carboxylic acid (typically showing a strong absorption band around 1700-1725 cm^-1) and the ketone group (usually appearing around 1710-1720 cm^-1). The exact positions of these bands can provide information about the local chemical environment and potential hydrogen bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation and isomer identification. Both proton (^1H) and carbon (^13C) NMR provide valuable information about the chemical environment of atoms within the molecule. Characteristic signals would include those from the propyl chain protons, the piperidine ring protons, and the carboxylic acid proton. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide additional structural confirmation through correlation of signals.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly employed for both analysis and purification of 6-Oxo-1-propylpiperidine-3-carboxylic acid, particularly for separating stereoisomers. For compounds with similar structures, retention times of approximately 30-40 minutes have been reported using appropriate methods . The specific conditions, including mobile phase composition, column type, and detection method, must be optimized for the particular compound.

Mass spectrometry provides definitive identification through the determination of molecular weight and fragmentation patterns. For 6-Oxo-1-propylpiperidine-3-carboxylic acid, the expected molecular ion would appear at m/z 185.22, corresponding to its molecular weight, with characteristic fragmentation patterns that could help confirm its structure.

Applications in Research and Development

Current Research Applications

6-Oxo-1-propylpiperidine-3-carboxylic acid has applications primarily in basic research, serving as a tool compound for investigating biological pathways related to inflammation and pain. Its defined structure makes it useful for structure-activity relationship studies, helping researchers understand how specific molecular features contribute to biological activities.

In medicinal chemistry, the compound can serve as a lead structure for developing more potent or selective analogs with enhanced drug-like properties. The relatively simple structure provides opportunities for modification at multiple positions, allowing for systematic exploration of chemical space around the core scaffold.

Future Research Directions

Future research on 6-Oxo-1-propylpiperidine-3-carboxylic acid could explore several promising directions:

-

Comprehensive pharmacological profiling to definitively establish its biological activities, particularly regarding anti-inflammatory and analgesic effects.

-

Investigation of structure-activity relationships through systematic modification of the base structure to develop more potent or selective analogs.

-

Exploration of potential applications as a diagnostic biomarker, similar to related compounds.

-

Development of improved synthesis methods, particularly those amenable to large-scale production with stereochemical control.

-

Investigation of potential synergistic effects when combined with other bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume